Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22BrNO2 and a molecular weight of 340.25 g/mol . This compound is primarily used in research and development and is not intended for use in foods, cosmetics, drugs, or consumer products . It is a piperidine derivative, which is a class of organic compounds known for their diverse applications in medicinal chemistry.
Preparation Methods
The synthesis of Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl compounds under controlled conditions. One common method involves the use of benzyl piperidine-1-carboxylate and 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate is used extensively in scientific research, particularly in the fields of chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and other bioactive compounds . Its derivatives are studied for their potential therapeutic properties and applications in drug discovery .
Mechanism of Action
The mechanism of action of Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate involves its interaction with molecular targets through its bromopropyl and piperidine moieties. The bromine atom can participate in nucleophilic substitution reactions, while the piperidine ring can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate is similar to other piperidine derivatives, such as:
4-Bromo-N-Z-piperidine: This compound has a similar structure but lacks the benzyl group.
Benzyl 4-bromopiperidine-1-carboxylate: This compound is closely related but differs in the position of the bromine atom.
Properties
IUPAC Name |
benzyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLZEWDMMDTRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCBr)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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